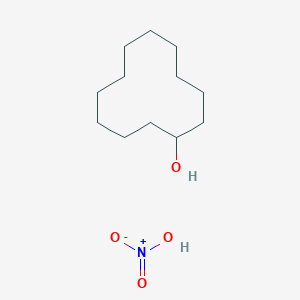
Nitric acid--cyclododecanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid–cyclododecanol (1/1) is a compound formed by the reaction of nitric acid with cyclododecanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of nitric acid–cyclododecanol involves the reaction of cyclododecanol with nitric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The high-boiling fraction separated by distillation from the products obtained from the reaction of nitric acid with cyclododecanol and cyclododecanone is composed primarily of dodecanedioic acid, undecanedioic acid, and sebacic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under stringent conditions to ensure purity and yield. The process may involve multiple steps, including distillation and purification, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Nitric acid–cyclododecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cyclododecanol can be oxidized to form cyclododecanone using oxidizing agents such as nitric acid.
Reduction: The reduction of cyclododecanone back to cyclododecanol can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve replacing the hydroxyl group in cyclododecanol with other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions include cyclododecanone, dodecanedioic acid, undecanedioic acid, and sebacic acid .
Aplicaciones Científicas De Investigación
Nitric acid–cyclododecanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of nitric acid–cyclododecanol involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and industrial applications .
Comparación Con Compuestos Similares
Cyclododecanol: A precursor in the synthesis of nitric acid–cyclododecanol.
Cyclododecanone: An oxidation product of cyclododecanol.
Dodecanedioic Acid: A major product formed from the reaction of nitric acid with cyclododecanol.
Uniqueness: Nitric acid–cyclododecanol is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to form various high-value products makes it a compound of significant interest in both research and industrial applications .
Propiedades
Número CAS |
60223-09-8 |
|---|---|
Fórmula molecular |
C12H25NO4 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
cyclododecanol;nitric acid |
InChI |
InChI=1S/C12H24O.HNO3/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;2-1(3)4/h12-13H,1-11H2;(H,2,3,4) |
Clave InChI |
AKCDHUBTRYJUKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)O.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)



![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)


![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)

![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
